molecular formula C23H20FN5O3S B2545117 ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate CAS No. 1105202-54-7

ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate

Cat. No.: B2545117
CAS No.: 1105202-54-7
M. Wt: 465.5
InChI Key: VGGMPWBUJULOGE-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyridazine core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 4, and a thioacetamido-benzoate side chain.

Properties

IUPAC Name

ethyl 2-[[2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3S/c1-3-32-23(31)17-6-4-5-7-19(17)26-20(30)13-33-22-21-18(14(2)27-28-22)12-25-29(21)16-10-8-15(24)9-11-16/h4-12H,3,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGMPWBUJULOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the pyrazolo[3,4-d]pyridazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo[3,4-d]pyridazine Core : The initial step often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazolo core.
  • Substitution Reactions : Introduction of functional groups such as the ethyl ester and acetamido moieties is achieved through nucleophilic substitution reactions.
  • Final Esterification : The final product is obtained by esterification of benzoic acid derivatives with the synthesized pyrazolo compound.

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyridazine scaffold exhibit significant anticancer properties. For instance:

  • Kinase Inhibition : Many derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. A study demonstrated that certain pyrazolo derivatives inhibited FGFR activity and suppressed cancer cell proliferation in vitro and in vivo, showing tumor growth inhibition rates exceeding 90% in xenograft models .
CompoundTargetIC50 (μM)Tumor Growth Inhibition (%)
Compound 10hFGFR0.114591.6 at 50 mg/kg
Ethyl derivativeVariousNot specifiedSignificant

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. Compounds within this class have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of the 4-fluorophenyl group enhances binding affinity to target proteins, which may improve pharmacological profiles . Modifications to the pyrazolo core or substituent groups can significantly affect potency and selectivity against specific targets.

Case Studies

Several studies have evaluated derivatives of pyrazolo compounds:

  • FGFR Inhibition Study : A series of pyrazolo derivatives were tested for their ability to inhibit FGFR signaling pathways. Compound 10h showed promising results with an IC50 value indicating potent inhibition .
  • Antimicrobial Efficacy : Another study assessed a range of pyrazolo derivatives against various microbial strains, revealing significant antibacterial and antifungal activities .

Comparison with Similar Compounds

Research Implications

The target compound’s pyridazine core and fluorophenyl substitution distinguish it from pyrimidinone and pyrazine analogs. Future studies should prioritize:

Pharmacological Profiling: Compare kinase inhibition potency with ’s pyrimidinones.

Metabolic Stability Assays : Evaluate the 4-fluorophenyl group’s impact versus fluorinated alkyl chains ().

Synthetic Optimization : Explore boronic acid coupling () to diversify the benzoate moiety.

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